molecular formula C20H33NOSi B1204613 Hexahydrosiladifenidol CAS No. 98299-40-2

Hexahydrosiladifenidol

Cat. No.: B1204613
CAS No.: 98299-40-2
M. Wt: 331.6 g/mol
InChI Key: QTBCATBNRIYMPB-UHFFFAOYSA-N
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Description

Hexahydrosiladifenidol is a synthetic organic compound with the molecular formula C20H33NOSi. It is known for its role as a selective muscarinic receptor antagonist, particularly targeting the M1, M2, and M3 receptor subtypes

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydrosiladifenidol can be synthesized through a series of chemical reactions involving the cyclohexyl, phenyl, and piperidinyl groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexahydrosiladifenidol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivative compounds .

Properties

CAS No.

98299-40-2

Molecular Formula

C20H33NOSi

Molecular Weight

331.6 g/mol

IUPAC Name

cyclohexyl-hydroxy-phenyl-(3-piperidin-1-ylpropyl)silane

InChI

InChI=1S/C20H33NOSi/c22-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)18-10-17-21-15-8-3-9-16-21/h1,4-5,11-12,20,22H,2-3,6-10,13-18H2

InChI Key

QTBCATBNRIYMPB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=CC=C3)O

Pictograms

Irritant

Synonyms

hexahydro-sila-diphenidol
hexahydrosiladifenidol
hexahydrosiladiphenidol
HHSi-difenidol
HHSiD

Origin of Product

United States

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